molecular formula C17H21Cl2NO3 B4135661 2-[(3-Chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride

2-[(3-Chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride

Cat. No.: B4135661
M. Wt: 358.3 g/mol
InChI Key: PUOIMISPAJQZQJ-UHFFFAOYSA-N
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Description

2-[(3-Chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride is an organic compound that features a benzyl ether, a chloro substituent, and a methoxy group on a benzene ring, along with an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps:

    Formation of the Benzyl Ether: The initial step involves the protection of the hydroxyl group by converting it into a benzyloxy group. This is achieved by reacting the phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Methoxylation: The methoxy group is introduced via methylation, often using methyl iodide and a base.

    Aminoethanol Introduction: The final step involves the reaction of the intermediate with ethanolamine to introduce the aminoethanol moiety. This step is typically carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can be performed on the chloro substituent to yield the corresponding dechlorinated product.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dechlorinated products.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interactions of benzyl ether derivatives with biological systems.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether and aminoethanol moieties are crucial for its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)benzyl chloride
  • N,N,N’-trimethyl-N’- (2-hydroxyl-3-methyl-5-123Iiodobenzyl)-1,3-propanediamine

Uniqueness

2-[(3-Chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride is unique due to the presence of both chloro and methoxy substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the aminoethanol moiety provides a versatile scaffold for the development of novel compounds with potential therapeutic applications.

Properties

IUPAC Name

2-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3.ClH/c1-21-16-10-14(11-19-7-8-20)9-15(18)17(16)22-12-13-5-3-2-4-6-13;/h2-6,9-10,19-20H,7-8,11-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOIMISPAJQZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCO)Cl)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-Chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride
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2-[(3-Chloro-5-methoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride
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